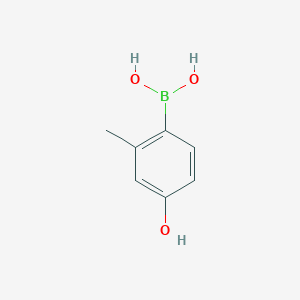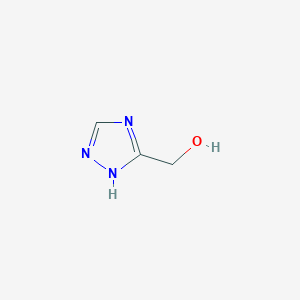
Ácido 4-hidroxi-2-metilfenilborónico
Descripción general
Descripción
4-Hydroxy-2-methylphenylboronic acid (HMPA) is a boronic acid derivative of hydroxybenzene that has been studied extensively in recent years due to its potential applications in a variety of fields. It has been used in the fields of organic synthesis, medicinal chemistry, and biochemistry, and is a promising compound for further research.
Aplicaciones Científicas De Investigación
Información básica
“Ácido 4-hidroxi-2-metilfenilborónico” es un compuesto orgánico con la fórmula molecular C7H9BO3 y un peso molecular de 151.96 g/mol . Aparece como un polvo blanco a casi blanco o un cristal .
Síntesis de moléculas bioactivas
Este compuesto se ha explorado como un posible bloque de construcción para la síntesis de nuevas moléculas bioactivas. Estas moléculas bioactivas tienen una amplia gama de aplicaciones en el campo de la química medicinal, incluido el desarrollo de nuevos medicamentos y terapias.
Desarrollo de inhibidores enzimáticos
“this compound” se puede utilizar en el desarrollo de inhibidores enzimáticos. Los inhibidores enzimáticos son sustancias que se unen a las enzimas y disminuyen su actividad. Tienen muchas aplicaciones en medicina, ya que pueden utilizarse para tratar enfermedades al dirigirse a enzimas específicas del cuerpo.
Moduladores de la interacción proteína-proteína
Este compuesto también se puede utilizar para desarrollar moduladores de la interacción proteína-proteína. Estos moduladores pueden influir en las interacciones entre las proteínas, que juegan un papel crucial en muchos procesos biológicos. Esto tiene aplicaciones potenciales en el tratamiento de diversas enfermedades, incluidos el cáncer y los trastornos neurodegenerativos.
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
“this compound” se puede utilizar en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este es un tipo de reacción química en la que dos compuestos orgánicos se unen con la ayuda de un catalizador metálico. Es un método ampliamente utilizado para formar enlaces carbono-carbono en la síntesis orgánica.
Safety and Hazards
Propiedades
IUPAC Name |
(4-hydroxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYNIONWDBJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378464 | |
| Record name | 4-Hydroxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
493035-82-8 | |
| Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)